(3R,4R)-3,4-Difluoropyrrolidine hydrochloride

Asymmetric Synthesis Chiral Building Block Organofluorine Chemistry

Researchers requiring exact stereochemical control face supply risk with generic trans-3,4-difluoropyrrolidine batches showing variable enantiopurity. This (3R,4R)-3,4-difluoropyrrolidine hydrochloride eliminates that uncertainty, delivering defined (3R,4R) stereochemistry essential for asymmetric catalysis and DPP-IV/Factor Xa medicinal chemistry programs. • Consistent ≥97% purity verified across supplier lots; hydrochloride salt ensures reproducible solubility and long-term storage stability. • Quantifiable conformational bias via stereoelectronic gauche and anomeric effects; ΔLogP ≈ +0.41 over unfluorinated pyrrolidine. • Available from multiple stock points with ambient or cold-chain shipping options for research, preclinical, and small-scale GMP campaigns.

Molecular Formula C4H8ClF2N
Molecular Weight 143.56 g/mol
CAS No. 869481-92-5
Cat. No. B1433808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-3,4-Difluoropyrrolidine hydrochloride
CAS869481-92-5
Molecular FormulaC4H8ClF2N
Molecular Weight143.56 g/mol
Structural Identifiers
SMILESC1C(C(CN1)F)F.Cl
InChIInChI=1S/C4H7F2N.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2H2;1H
InChIKeyJDUYOMPVOXGHIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview & Analytical Reference


(3R,4R)-3,4-Difluoropyrrolidine hydrochloride (CAS 869481-92-5) is a chiral, trans-vicinal difluorinated pyrrolidine building block in its hydrochloride salt form. The compound features two fluorine atoms with defined (3R,4R) stereochemistry on a saturated five-membered pyrrolidine ring . Its molecular formula is C₄H₈ClF₂N with a molecular weight of 143.56 g/mol, and it is typically supplied as a solid with commercial purity specifications ranging from 95% to ≥98% . The compound is catalogued in the ECHA C&L Inventory under EC/List No. 837-456-2 with harmonized hazard classification including Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT Single Exposure Category 3 (H335) [1].

Chiral (3R,4R) trans-difluoropyrrolidine hydrochloride building block for stereochemical-control studies
Solid hydrochloride salt supports accurate weighing and long-term storage under inert conditions
Compatible with asymmetric catalysis ligand synthesis and conformational bias research workflows

Why Substitution Fails vs. Analogs


Substituting (3R,4R)-3,4-difluoropyrrolidine hydrochloride with unfluorinated pyrrolidine, mono-fluorinated analogs, or the cis-(3R,4S)-diastereomer introduces substantial and quantifiable changes in molecular properties. The vicinal difluorination motif establishes a defined, fixed conformational bias on the pyrrolidine ring through stereoelectronic gauche and anomeric effects, a feature absent in unfluorinated pyrrolidine and significantly altered in the cis-diastereomer [1]. The presence of two fluorine atoms increases lipophilicity relative to non-fluorinated pyrrolidine (calculated ACD/LogP: -0.06 for the free base; predicted ACD/LogD at pH 7.4: 0.08) , while the defined (3R,4R) trans-stereochemistry imparts a different three-dimensional vector presentation of substituents compared to the (3R,4S) cis-isomer (CAS 869481-94-7) [2]. The hydrochloride salt form further confers quantifiable improvements in aqueous solubility and solid-state storage stability over the free base form . These differences translate directly into divergent biological target engagement, metabolic stability profiles, and stereochemical outcomes in asymmetric synthesis, making generic or diastereomeric substitution inappropriate for applications requiring precise spatial and electronic property control.

Target
(3R,4R)-3,4-Difluoropyrrolidine HCl
Unfluorinated pyrrolidine
Lacks difluoro-induced conformational bias and lipophilicity shift
Conformational control and membrane permeability profile may not transfer.
Target
(3R,4R)-trans stereochemistry
cis-(3R,4S) diastereomer
Alters three-dimensional vector presentation of substituents
Stereochemical outcome in chiral catalyst synthesis may differ significantly.
Target
Solid hydrochloride salt
Free base amine
Volatile liquid with lower storage stability
Handling accuracy and long-term reproducibility may be affected.

Quantitative Evidence vs. Closest Analogs


Enantioselectivity in Asymmetric Catalysis

The (3R,4R)-3,4-difluoropyrrolidine scaffold enables the preparation of enantiopure catalysts whose chirality depends solely on the organofluorine asymmetry of the pyrrolidine ring. Asymmetric epoxidation of allylic alcohols using catalysts derived from this scaffold proceeds with enantiomeric excess (ee) values of up to 83%, while asymmetric addition to benzaldehyde achieves up to 40% ee [1]. In contrast, the non-fluorinated pyrrolidine analog lacks the stereoelectronic fluorine effects necessary to induce chirality in the catalyst and produces racemic or near-racemic product mixtures under identical conditions [1].

Asymmetric epoxidation ee
Head-to-head
Target catalyst: up to 83% ee
Non-fluorinated analog: racemic or near-racemic
Reported enantioselectivity context; non-fluorinated scaffold fails to induce chirality.
Asymmetric epoxidation of allylic alcohols; Ti(OiPr)₄ with chiral difluoropyrrolidine-derived ligands.
Asymmetric Synthesis Chiral Building Block Organofluorine Chemistry

Lipophilicity & Conformational Bias Comparison

Introduction of vicinal (3R,4R)-difluoro substitution alters the physicochemical profile of the pyrrolidine scaffold relative to the unfluorinated parent. The target compound (free base) exhibits a predicted ACD/LogP of -0.06, while unfluorinated pyrrolidine has a reported LogP of approximately -0.47 . The presence of two fluorine atoms further induces stereoelectronic gauche and anomeric effects that attenuate the inherent conformational bias of the pyrrolidine ring [1]. This conformational modulation is quantifiably distinct from the unfluorinated scaffold, which lacks these fluorine-mediated stereoelectronic constraints and exhibits greater conformational flexibility.

Lipophilicity shift
Class-level
Target ACD/LogP (free base): −0.06
Unfluorinated pyrrolidine: ~−0.47
ΔLogP ≈ +0.41
Supports membrane permeability modulation research; conformational bias introduced by vicinal difluorination.
Predicted data; experimental validation recommended for specific target systems.
Physicochemical Properties Conformational Analysis Drug Design

Hydrochloride Salt Stability & Handling

The hydrochloride salt of (3R,4R)-3,4-difluoropyrrolidine is the standard commercial form for procurement, with verified purity specifications from major suppliers including ≥98% (Fluorochem, Sigma-Aldrich) and NLT 97-98% (MolCore) . The hydrochloride salt form is selected specifically to enhance aqueous solubility and improve solid-state storage stability relative to the free base amine, which exists as a volatile liquid with a boiling point of 101.5±40.0 °C at 760 mmHg and vapor pressure of 35.1±0.2 mmHg at 25 °C . The free base is more prone to oxidative degradation and handling losses due to its volatility.

Salt form & purity
Specification review
Solid HCl salt; commercial purity 95% to ≥98%
Non-volatile form facilitates reproducible weighing; free base is a volatile liquid.
Supplier specifications; verify lot-specific purity and storage recommendations.
Salt Selection Solid-State Stability Solubility

Procurement-Driven Application Scenarios


Chiral Ligand & Organocatalyst Synthesis

The (3R,4R)-stereochemistry of this building block is directly utilized in the construction of chiral ligands for asymmetric catalysis. The Marson and Melling (2005) study demonstrates that catalysts derived from enantiopure trans-3,4-difluoropyrrolidines enable asymmetric epoxidation of allylic alcohols with up to 83% ee and asymmetric additions to benzaldehyde with up to 40% ee [1]. This application requires the defined (3R,4R) configuration; substitution with the (3S,4S)-enantiomer, the cis-(3R,4S)-diastereomer, or racemic trans-material would produce catalysts with different or opposite enantioselectivity profiles, or no enantioselectivity at all.

Conformationally Constrained Bioisostere Exploration

The vicinal difluorination pattern of this compound introduces a fixed conformational bias on the pyrrolidine ring via stereoelectronic gauche and anomeric effects [1]. The quantifiably increased lipophilicity relative to unfluorinated pyrrolidine (ΔLogP ≈ +0.41) makes this scaffold valuable for medicinal chemists exploring fluorine bioisosteres to modulate membrane permeability, metabolic stability, and target binding conformation. The hydrochloride salt form further ensures consistent handling and formulation during in vitro and in vivo studies .

DPP-IV & Factor Xa Inhibitor Scaffold Synthesis

Fluorinated pyrrolidine amides, including those derived from trans-3,4-difluoropyrrolidine, have demonstrated unexpectedly strong activity as dipeptidyl peptidase IV (DPP-IV) inhibitors in both in vitro enzyme assays and in vivo KK mouse models of type 2 diabetes [1]. Additionally, the (3R,4R)-difluoropyrrolidine scaffold has been implicated in the development of Factor Xa inhibitors for anticoagulant therapy . The defined (3R,4R) stereochemistry of the target compound is critical for achieving the correct three-dimensional presentation of pharmacophoric elements to these therapeutic enzyme targets.

Chiral Reference Standard & Method Development

The compound's defined (3R,4R) stereochemistry and commercial availability at verified high purity (≥98% from major suppliers) [1] make it suitable for use as a chiral reference standard or starting material for the preparation of enantiopure analytical standards. Its established hazard classification under CLP criteria (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) provides a clear safety framework for laboratory handling, storage (2-8 °C under inert atmosphere), and disposal.

Application
Selection Property
Validation Focus
Asymmetric catalysis research
Enantiomeric (3R,4R) configuration
Chirality induction in model reactions
Conformational bias & bioisostere studies
Vicinal difluorination pattern
Lipophilicity and conformational modulation
Enzyme inhibition pathway studies
3,4-Difluoropyrrolidine scaffold
DPP-IV / Factor Xa assay context
Chiral reference standard preparation
Defined (3R,4R) stereochemistry & purity
Analytical method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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